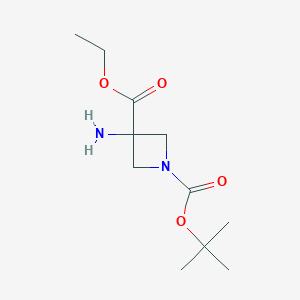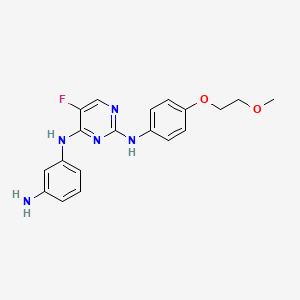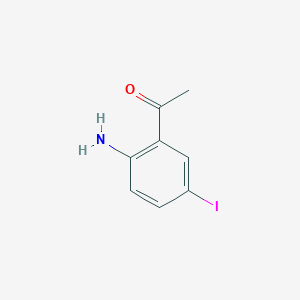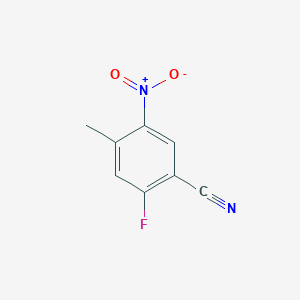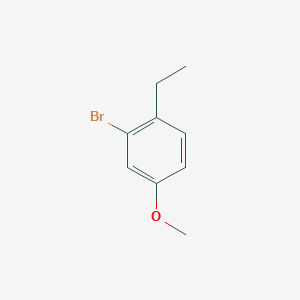
2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid
Übersicht
Beschreibung
The compound “2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid” is a complex organic molecule. It contains a cyclopropyl group, which is a three-membered carbon ring, attached to a methyl group . It also contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The carboxylic acid group (-COOH) is a common functional group in organic chemistry, known for its acidity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the oxazole ring, followed by the introduction of the cyclopropylmethyl and carboxylic acid groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropyl group is known to introduce strain into molecules due to its small ring size, which can affect the compound’s reactivity . The oxazole ring is aromatic and relatively stable. The presence of the carboxylic acid group would make the compound polar and capable of forming hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The cyclopropyl group can undergo ring-opening reactions, the oxazole ring can participate in various transformations depending on the position of the substitution, and the carboxylic acid group can react with bases, reducing agents, and other nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group would likely make the compound solid at room temperature, and it would likely be soluble in polar solvents due to the ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Biosynthesis of Cyclopropane Fatty Acids
Cyclopropane fatty acids (CPFAs) are a class of fatty acids that contain cyclopropyl groups, which confer unique chemical and physical properties. The compound may serve as a precursor in the biosynthesis of CPFAs in plants. These fatty acids are valuable for the synthesis of industrial feedstocks used in lubricants, cosmetics, dyes, and coatings .
Suzuki–Miyaura Cross-Coupling Reactions
The oxazole ring of the compound can potentially participate in Suzuki–Miyaura cross-coupling reactions. This type of reaction is widely applied in carbon–carbon bond-forming processes, especially in the pharmaceutical and fine chemical industries. The compound’s structure could provide a stable, functional group-tolerant reagent for such couplings .
Anti-inflammatory Applications
Compounds with cyclopropylmethyl groups have been studied for their anti-inflammatory properties. As such, 2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid could be investigated for its potential to inhibit inflammation pathways, which might be beneficial in the treatment of various inflammatory diseases .
Antibacterial and Antifungal Activities
The structural features of cyclopropylmethyl compounds also suggest potential antibacterial and antifungal activities. Research could explore the use of this compound as a base for developing new antimicrobial agents that could address the growing concern of antibiotic resistance .
Skin-Conditioning Agents
Due to the presence of the cyclopropylmethyl moiety, this compound might exhibit skin-conditioning properties. It could be used in the formulation of skincare products, contributing to moisturization, repair, and protection of the skin barrier .
Industrial Lubricants and Coatings
The unique strained ring structure of cyclopropyl groups is known to be easily opened by hydrogenation, leading to methyl branched-chain fatty acids. These possess a balance of chemical and physical properties suitable for high-performance lubricants and coatings, making the compound a candidate for such industrial applications .
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and the specific conditions under which it is handled. Standard safety measures should always be taken when handling chemical substances, including the use of personal protective equipment and working in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-8(9(11)12)13-7(10-5)4-6-2-3-6/h6H,2-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKDUEFPFDTNNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CC2CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid | |
CAS RN |
1467840-47-6 | |
| Record name | 2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




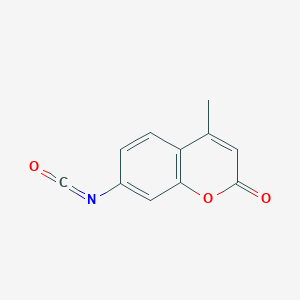
![5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1528421.png)
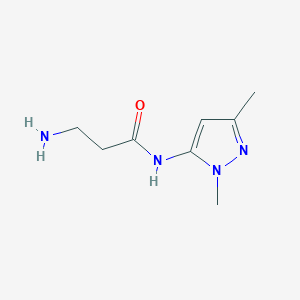
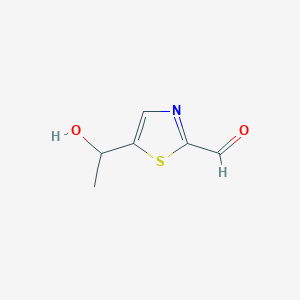

![4-(4-Bromophenyl)dibenzo[b,d]furan](/img/structure/B1528427.png)

